molecular formula C12H7NO4S B8567111 3-nitrodibenzothiophene S,S-dioxide CAS No. 51762-59-5

3-nitrodibenzothiophene S,S-dioxide

Cat. No. B8567111
CAS RN: 51762-59-5
M. Wt: 261.25 g/mol
InChI Key: YPRJLDUOGDQQAK-UHFFFAOYSA-N
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Description

3-nitrodibenzothiophene S,S-dioxide is a useful research compound. Its molecular formula is C12H7NO4S and its molecular weight is 261.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-nitrodibenzothiophene S,S-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitrodibenzothiophene S,S-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51762-59-5

Product Name

3-nitrodibenzothiophene S,S-dioxide

Molecular Formula

C12H7NO4S

Molecular Weight

261.25 g/mol

IUPAC Name

3-nitrodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H7NO4S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)18(16,17)12(10)7-8/h1-7H

InChI Key

YPRJLDUOGDQQAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1 L three-neck round-bottom flask equipped with an addition funnel, mechanical stirrer, and thermocouple was charged with glacial acetic acid (110 mL) and sulfuric acid (110 mL) under nitrogen followed by dibenzothiophene-5,5-dioxide (50 g, 0.231 mol). The slurry was stirred and cooled to below 0° C. Fuming nitric acid, 90% (118 mL, 2.5 mol; specific gravity 1.5) was added dropwise over a period of 1.5 hours to keep the temperature below 4° C. The slurry was stirred for 30 minutes then poured onto 1.5 kg ice rinsing the flask with water. The product was collected by vacuum filtration, washed with water several times, and air dried followed by drying in a vacuum oven. The product was recrystallized from acetonitrile to give 51 g yellow crystals of 3-nitro-dibenzothiophene-5,5-dioxide (85% yield).
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110 mL
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110 mL
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50 g
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1.5 kg
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Synthesis routes and methods II

Procedure details

To a mixture of acetic acid (77 ml) and sulphuric acid (77 ml) was added dibenzothiophene-5,5-dioxide (35.0 g), and the mixture cooled to 4° C. Addition of a total of 197 g. (131 ml) fuming nitric acid was begun, but in a short time the resulting paste became too thick to stir efficiently, and a further 77 ml. acetic acid was added. Local heating due to inefficient stirring was observed to occur, but the temperature of the reaction mixture was maintained at 4° C. as far as was possible. When the addition was complete (ca. 20 min.), the mixture was stirred at 4° C. for a further 30 min., and then poured into water. The crude nitrocompound was filtered off and recrystallized from dimethylformamide, m.p. 259° C.
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77 mL
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77 mL
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35 g
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Synthesis routes and methods III

Procedure details

To a solution of 43.25 g of dibenzothiophene sulfone in 400 ml of concentrated sulfuric acid, cooled in an ice/salt bath, was added dropwise at 0° to 2° C., 17.0 g of 71% nitric acid over 16 minutes. This mixture was stirred at 0° to -10° C. for 30 minutes and then poured over 2 liters of crushed ice. The solid was collected, washed with water until neutral and dried. This solid was dissolved in 750 ml giving three successive crops of precipitate. These crops were combined, giving 44.14 g of the desired product as a solid, mp 260°-267° C.
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43.25 g
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400 mL
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17 g
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ice
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2 L
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Reaction Step Three

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